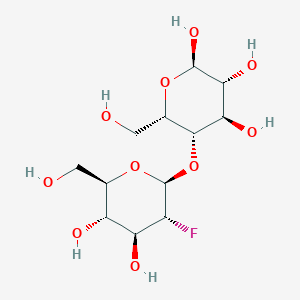
Glc2F(b1-4)a-Ido
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glc2F(b1-4)a-Ido is a synthetic disaccharide derivative composed of two monosaccharides: 2-deoxy-2-fluoro-D-glucose (Glc2F) and alpha-L-iduronic acid (a-Ido) linked by a beta-1,4-glycosidic bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glc2F(b1-4)a-Ido typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharides are protected using suitable protecting groups to prevent unwanted reactions.
Glycosylation Reaction: The protected 2-deoxy-2-fluoro-D-glucose is glycosylated with alpha-L-iduronic acid using a glycosyl donor and an acceptor under the influence of a glycosylation catalyst.
Deprotection: The protecting groups are removed to yield the final disaccharide product.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as chromatography to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups in the disaccharide to alcohols.
Substitution: The fluorine atom in the 2-deoxy-2-fluoro-D-glucose moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Applications De Recherche Scientifique
Glc2F(b1-4)a-Ido has several scientific research applications:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its potential role in inhibiting glycosidases and other enzymes involved in carbohydrate metabolism.
Medicine: Explored for its potential as a therapeutic agent in treating diseases related to carbohydrate metabolism disorders.
Industry: Utilized in the synthesis of complex carbohydrates and glycoconjugates for various industrial applications.
Mécanisme D'action
The mechanism of action of Glc2F(b1-4)a-Ido involves its interaction with specific enzymes and molecular targets. The fluorine atom in the 2-deoxy-2-fluoro-D-glucose moiety can inhibit glycosidases by mimicking the transition state of the enzyme-substrate complex. This inhibition can lead to the modulation of carbohydrate metabolism pathways.
Comparaison Avec Des Composés Similaires
2-Deoxy-2-fluoro-D-glucose (Glc2F): A monosaccharide used in similar research applications.
Alpha-L-iduronic acid (a-Ido): A monosaccharide component of glycosaminoglycans.
Other Disaccharides: Such as lactose and maltose, which have different monosaccharide compositions and glycosidic linkages.
Uniqueness: Glc2F(b1-4)a-Ido is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Its ability to inhibit glycosidases and its potential therapeutic applications make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H21FO10 |
|---|---|
Poids moléculaire |
344.29 g/mol |
Nom IUPAC |
(2R,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C12H21FO10/c13-5-7(17)6(16)3(1-14)22-12(5)23-10-4(2-15)21-11(20)9(19)8(10)18/h3-12,14-20H,1-2H2/t3-,4+,5-,6-,7-,8-,9-,10-,11-,12+/m1/s1 |
Clé InChI |
KWMZPXRIEZDXAQ-DHRRBEGDSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)F)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)F)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















